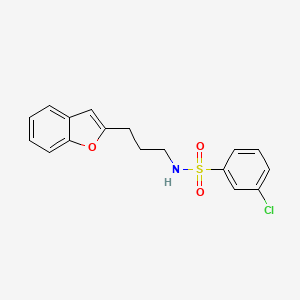![molecular formula C11H11F3N4O2 B2725398 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639263-16-3](/img/structure/B2725398.png)
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is an organic compound known for its application in various scientific fields due to its unique chemical structure. This compound is distinguished by its pyridine ring fused with a triazole moiety, which bears several substituents, including an ethyl(methyl)amino group and a trifluoromethyl group. These features grant the compound unique reactivity and properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route involves the condensation of 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid with ethyl(methyl)amine under anhydrous conditions, often facilitated by coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or dimethylformamide (DMF) at controlled temperatures, usually between 60-80°C, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. Industrial methods often involve continuous flow processes, automation, and the use of bulk reagents. Solvent recycling and waste minimization are critical considerations in industrial production to ensure environmental compliance and cost efficiency.
化学反応の分析
Types of Reactions
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: : Reduced by agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the pyridine ring, when treated with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : NaBH4, LiAlH4
Nucleophiles: : Amines, thiols
Major Products
The major products formed from these reactions vary depending on the type of reaction. Oxidation typically results in the introduction of functional groups like carboxyl or hydroxyl groups. Reduction often produces amines or hydroxyl derivatives, while substitution reactions lead to the formation of new compounds with altered substituents on the pyridine ring.
科学的研究の応用
3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in the development of new pharmaceutical agents due to its bioactive properties.
Industry: : Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to these targets, often through hydrogen bonding, van der Waals interactions, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target.
類似化合物との比較
When compared to other similar compounds, 3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties such as increased lipophilicity and metabolic stability. Similar compounds include:
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
3-Methylamino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
3-Ethylamino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
These compounds share structural similarities but differ in their substituents, which affect their reactivity and applications. The ethyl(methyl)amino group in this compound contributes to its unique properties and makes it a valuable compound in scientific research.
There you have it: the full breakdown of the compound
特性
IUPAC Name |
3-[ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-17(2)10-16-15-8-6(9(19)20)4-5-7(18(8)10)11(12,13)14/h4-5H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPUFQNOQPALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)
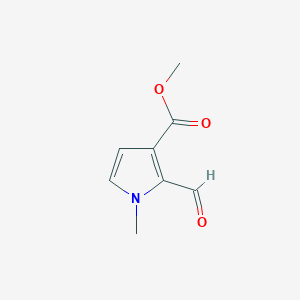
![3-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2725319.png)
![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)
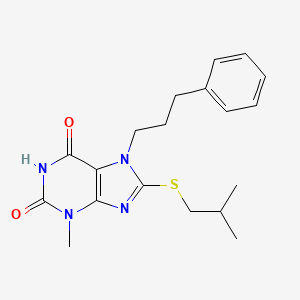
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2725325.png)
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
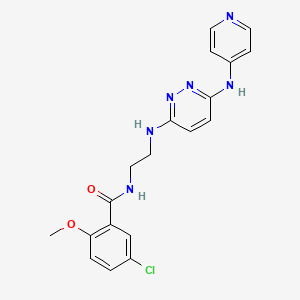
![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)
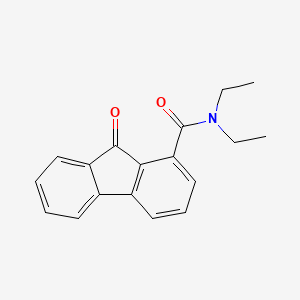
![2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2725337.png)
